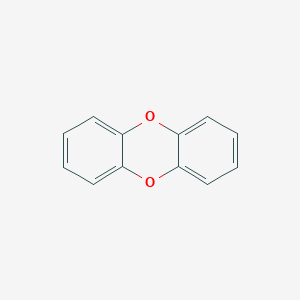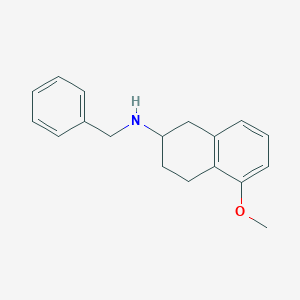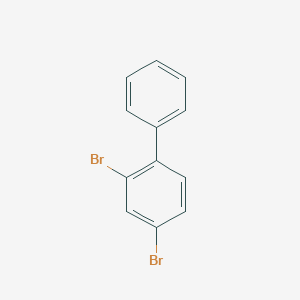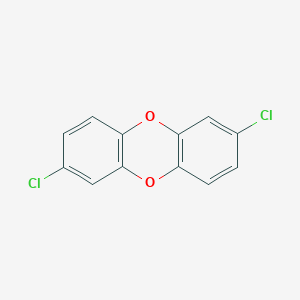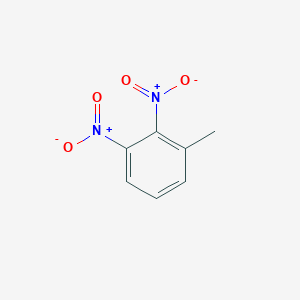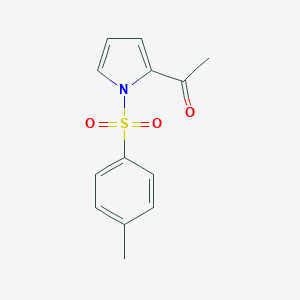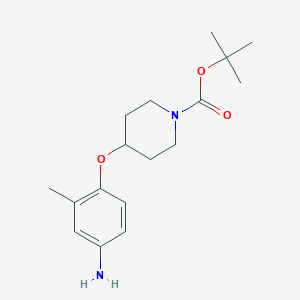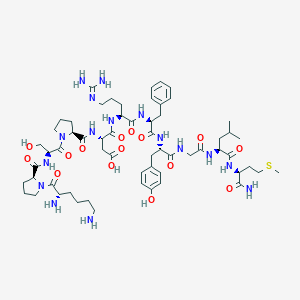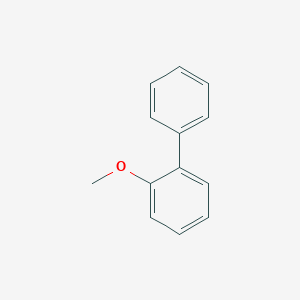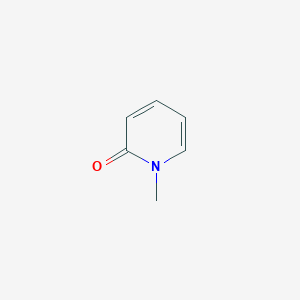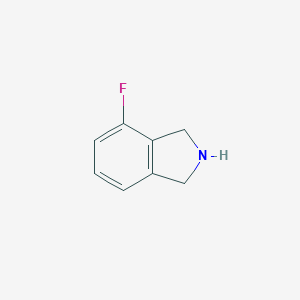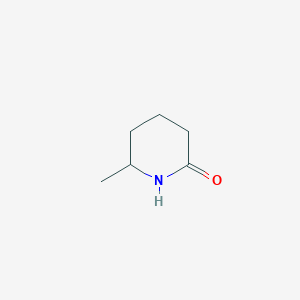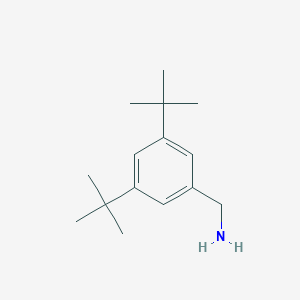
3,5-DI-Tert-butyl-benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-di-tert-butyl-benzylamine, also known as DTBBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This organic compound has been synthesized using a variety of methods and has been studied for its potential applications in various fields, including medicine, material science, and catalysis. In
Mecanismo De Acción
The mechanism of action of 3,5-DI-Tert-butyl-benzylamine is not fully understood. However, it has been reported to act as a selective monoamine oxidase-B (MAO-B) inhibitor. MAO-B is an enzyme that plays a role in the breakdown of dopamine in the brain. Inhibition of MAO-B can lead to an increase in dopamine levels, which may have therapeutic effects in the treatment of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
3,5-DI-Tert-butyl-benzylamine has been reported to have antioxidant and anti-inflammatory effects. It has also been reported to have neuroprotective effects and to improve cognitive function in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of 3,5-DI-Tert-butyl-benzylamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-DI-Tert-butyl-benzylamine has several advantages for lab experiments, including its high purity and stability. However, its high cost and limited availability may limit its use in some experiments. In addition, the potential toxicity of 3,5-DI-Tert-butyl-benzylamine should be considered when handling and using this compound.
Direcciones Futuras
There are several future directions for the study of 3,5-DI-Tert-butyl-benzylamine. One direction is the further exploration of its potential use as a drug delivery agent for the treatment of neurodegenerative diseases. Another direction is the synthesis and study of 3,5-DI-Tert-butyl-benzylamine-based metal-organic frameworks for various applications, including catalysis and drug delivery. The development of new synthesis methods for 3,5-DI-Tert-butyl-benzylamine and its derivatives is also an area of interest for future research.
Conclusion:
In conclusion, 3,5-DI-Tert-butyl-benzylamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in various fields, including medicine and material science, make it an important compound for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,5-DI-Tert-butyl-benzylamine have been discussed in this paper.
Aplicaciones Científicas De Investigación
3,5-DI-Tert-butyl-benzylamine has been studied for its potential applications in various fields of scientific research. In material science, 3,5-DI-Tert-butyl-benzylamine has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). These MOFs have shown promising results in gas storage and separation, catalysis, and drug delivery. In the field of medicine, 3,5-DI-Tert-butyl-benzylamine has been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. 3,5-DI-Tert-butyl-benzylamine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
Número CAS |
139693-30-4 |
|---|---|
Nombre del producto |
3,5-DI-Tert-butyl-benzylamine |
Fórmula molecular |
C15H25N |
Peso molecular |
219.37 g/mol |
Nombre IUPAC |
(3,5-ditert-butylphenyl)methanamine |
InChI |
InChI=1S/C15H25N/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,10,16H2,1-6H3 |
Clave InChI |
NATQQALKFOXQQB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)CN)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)CN)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

